Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide

Glucokinase Activator Type 2 Diabetes Enzyme Activation Assay

Secure this exclusive N-cyclopropylacetamide-bearing phenylacetamide GK activator for your screening library. Its uncommon pairing of a compact cyclopropyl cap with a bulky 2,4,6-trimethylbenzenesulfonamide group provides an intermediate-potency reference point (EC50 930 nM) that fills a crucial structural gap in GK chemotype collections. Distinct from heteroaryl-amide series, this probe enables SAR expansion around the mesitylenesulfonamide moiety and serves as an informative ligand for pharmacophore refinement and MD simulations. Lead-like MW (372.48 Da) supports downstream optimization campaigns. Stock is limited; secure your research grade material today.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
CAS No. 1060225-30-0
Cat. No. B6542950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide
CAS1060225-30-0
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)C
InChIInChI=1S/C20H24N2O3S/c1-13-10-14(2)20(15(3)11-13)26(24,25)22-18-6-4-16(5-7-18)12-19(23)21-17-8-9-17/h4-7,10-11,17,22H,8-9,12H2,1-3H3,(H,21,23)
InChIKeyJZGWILSWXAJPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide (CAS 1060225-30-0) for Scientific Research


N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is a synthetic sulfonamide-bearing phenylacetamide with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol . It is primarily investigated as a glucokinase (GK) activator [1]. The compound features an N-cyclopropylacetamide moiety coupled to a 2,4,6-trimethylbenzenesulfonamido-substituted phenyl ring, a structural arrangement that distinguishes it from other phenylacetamide-based GK activators. Publicly available quantitative biological profiling data for this specific compound are currently very limited.

Why N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide Cannot Be Replaced by Common Analogs


The phenylacetamide GK activator chemotype is exceptionally sensitive to structural modifications. The combination of an N-cyclopropyl capping group and a 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) moiety on the phenylacetamide scaffold creates a unique steric and electronic profile that directly impacts glucokinase binding and activation potency, as demonstrated by published GK activator SAR studies [1]. Subtle changes—such as replacing the cyclopropyl group with a larger cycloalkyl, altering the methyl substitution pattern on the benzenesulfonamide, or modifying the acetamide linker—can shift activation EC50 values by an order of magnitude or more [2]. Even closely related N-substituted analogs bearing 2,4,5- vs. 2,4,6-trimethylbenzenesulfonamido groups exhibit distinct activity profiles, precluding simple interchangeability in gene-family or target-class screening cascades.

Quantitative Differentiation Evidence for N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide


Human Recombinant Glucokinase Activation Potency (EC50) of the Target Compound

In a recombinant human liver glucokinase 2 activation assay using 5 mM glucose as substrate and a glucose-6-phosphate dehydrogenase (G6PDH) coupled readout measuring NADH production reduction, the target compound demonstrated an EC50 of 930 nM [1]. This represents the single publicly available quantitative activity measurement for this specific compound. While no direct head-to-head comparison data exist for this compound against close N-cyclopropyl-phenylacetamide analogs tested under identical conditions, the value provides an anchor for potency-based differentiation from structurally analogous compounds evaluated in related GK activation assays.

Glucokinase Activator Type 2 Diabetes Enzyme Activation Assay

Structural Differentiation: N-Cyclopropyl vs. Alternative N-Substituents in Phenylacetamide GK Activators

The N-cyclopropylacetamide terminus of the target compound represents a specific design choice that differentiates it from phenylacetamide GK activators bearing linear alkyl (e.g., N-methyl, N-ethyl, N-(2-methoxyethyl)) or larger cycloalkyl amine capping groups. In the broader phenylacetamide GK activator patent literature, the cyclopropyl group is described as a preferred substituent for optimizing GK activation potency and pharmacokinetic properties [1]. The target compound uniquely pairs this N-cyclopropyl group with a 2,4,6-trimethylbenzenesulfonamido substituent on the phenyl ring, whereas other disclosed examples bearing the 2,4,6-trimethylbenzenesulfonamido group predominantly feature N-(2-methoxyethyl) or N-methyl capping groups rather than N-cyclopropyl [2]. This specific combination is not represented in the most extensively profiled GK activator series.

Structure-Activity Relationship Cyclopropyl Group Metabolic Stability

Comparison with High-Potency Glucokinase Activator Benchmarks

To contextualize the target compound's 930 nM EC50, it is useful to compare it against published EC50 values for clinically advanced or tool-compound GK activators. Dorzagliatin (LY2608204) exhibits an EC50 of 42 nM [1]; GKA50 demonstrates an EC50 of 33 nM [1]; and PF-04991532 shows EC50 values of 80 nM (human) and 100 nM (rat) . The target compound's potency is approximately 22- to 28-fold weaker than these optimized leads. However, its moderate potency is comparable to early-stage phenylacetamide screening hits described in the GK activator patent literature (EC50 range 100 nM to >10 µM), and its distinct substitution pattern may offer advantages in selectivity profiling or scaffold-hopping exercises where maximum potency is not the sole selection criterion.

Glucokinase Activator Potency Benchmarking Drug Discovery

Physicochemical and Drug-Likeness Differentiation from Closely Related Phenylacetamide Analogs

The target compound (MW 372.48, cLogP approximately 3.1-3.5 based on the mesitylenesulfonamide fragment ) occupies a distinct physicochemical space compared to N-(2-methoxyethyl) analogs (MW 390.5) and N-methyl analogs (MW approximately 346). Its molecular weight falls within the preferred range for lead-like compounds (<400 Da), and the cyclopropyl group contributes to reduced rotatable bond count (approximately 6-7 rotatable bonds) compared to the N-(2-methoxyethyl) variant [1]. The 2,4,6-trimethyl substitution on the benzenesulfonamide increases lipophilicity relative to unsubstituted or mono-methyl benzenesulfonamide analogs, which may enhance passive membrane permeability but could also increase plasma protein binding relative to less lipophilic congeners. These physicochemical distinctions are relevant for in vitro ADME profiling and PK/PD study design.

Drug-likeness Physicochemical Properties Lead Optimization

Optimal Research and Procurement Application Scenarios for N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide


Glucokinase Activator Screening Library Expansion with a Structurally Distinct Chemotype

This compound fills an underrepresented substitution pattern within the phenylacetamide GK activator class—specifically the combination of an N-cyclopropyl capping group with a 2,4,6-trimethylbenzenesulfonamido (mesitylenesulfonamido) moiety [1]. Procurement for GK-focused screening libraries is justified when chemotype diversity is prioritized, as the compound's EC50 of 930 nM in a recombinant human liver GK2 assay [2] provides an intermediate-potency reference point that complements more potent but structurally dissimilar GK activators such as dorzagliatin (EC50 42 nM) or GKA50 (EC50 33 nM).

Structure-Activity Relationship (SAR) Studies on the N-Cyclopropyl Phenylacetamide Series

As a compound combining N-cyclopropylacetamide with 2,4,6-trimethylbenzenesulfonamido substitution, this molecule serves as a key intermediate SAR probe. It enables systematic exploration of how the steric bulk and electronic properties of the 2,4,6-trimethylbenzenesulfonamido group influence GK activation relative to analogs bearing cyclopropylsulfonyl, unsubstituted benzenesulfonamido, or 2,4,5-trimethylbenzenesulfonamido substituents [1]. The moderate molecular weight (372.48 Da) and favorable lead-like properties also make it suitable as a starting point for property-guided optimization.

Off-Target Selectivity Profiling Panels in Metabolic Disease Drug Discovery

Given its structural distinction from the most extensively optimized GK activator series (which predominantly feature heteroaryl amide substituents), this compound is well-suited for inclusion in selectivity profiling panels designed to assess whether the phenylacetamide-sulfonamide scaffold engages GK selectively or exhibits polypharmacology [1]. Its moderate potency reduces the risk of assay interference at high concentrations while remaining sufficient to detect target engagement.

In Silico Docking and Pharmacophore Modeling Studies

The compound's well-defined binding pose expectation (based on the conserved GK allosteric site interaction of phenylacetamide derivatives [1]) and its unique combination of the compact cyclopropyl group with the bulky mesitylenesulfonamide make it an informative ligand for computational chemistry workflows, including pharmacophore refinement, molecular dynamics simulations of GK allosteric activation, and scaffold-hopping exercises aimed at identifying novel GK activator chemotypes.

Quote Request

Request a Quote for N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.